molecular formula C11H6ClFN2 B14037102 Vonoprazan fumarate impurity 15

Vonoprazan fumarate impurity 15

Cat. No.: B14037102
M. Wt: 220.63 g/mol
InChI Key: BSOGCORCLVVHMH-UHFFFAOYSA-N
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Description

Vonoprazan fumarate impurity 15, identified as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine, is a process-related impurity formed during the synthesis of vonoprazan fumarate, a potassium-competitive acid blocker (P-CAB) used to treat acid-related disorders. This impurity was characterized using liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy . Its structure arises from incomplete methylation during the synthesis of vonoprazan’s pyrrole core or side reactions involving intermediates such as 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-carbaldehyde .

Properties

Molecular Formula

C11H6ClFN2

Molecular Weight

220.63 g/mol

IUPAC Name

2-chloro-5-(4-fluorophenyl)-3-isocyano-1H-pyrrole

InChI

InChI=1S/C11H6ClFN2/c1-14-10-6-9(15-11(10)12)7-2-4-8(13)5-3-7/h2-6,15H

InChI Key

BSOGCORCLVVHMH-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=C(NC(=C1)C2=CC=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Optimization of Crystallization Parameters

  • Dissolution Temperature: Typically 30–70 °C, optimized around 50–65 °C for best solubility.
  • Crystallization Temperature: Cooling to 0–25 °C below dissolution temperature, often 0–10 °C preferred for high purity.
  • Solvent Ratios: Mass ratios of vonoprazan fumarate to methanol to water range from 1:6.25:5 to 1:8.75:3 to optimize crystallization yield and purity.

Impurity Control Strategies

  • Intermediate Purification: Removal of chlorinated impurities during intermediate stages (Formula II and III intermediates) reduces impurity 15 formation in the final product.
  • Avoidance of Over-Reduction: Controlling reducing agent amount and reaction time minimizes side reactions producing impurity 15.
  • Multiple Refinement Steps: Recrystallization and selective precipitation help reduce impurity 15 content to below 0.1%.

Analytical Methods for Detection and Quantification

Parameter Details
Column Phenyl bonded silica gel
Mobile Phase A Aqueous solution with triethylamine, TFA
Mobile Phase B Acetonitrile with triethylamine, TFA
Elution Gradient
Detection UV detection (wavelength not specified)
Number of Peaks Separated 17 related substances including impurity 15

Data Table: Summary of Preparation Parameters and Outcomes

Step Parameter/Condition Range/Value Notes
Dissolution Temp. Temperature for dissolving intermediates 30–70 °C (optimal 50–65 °C) Affects solubility and purity
Crystallization Temp. Cooling temperature for precipitation 0–25 °C (optimal 0–10 °C) Controls crystal formation
Solvent System Methanol:Water mass ratio 6.25:5 to 8.75:3 Mixed solvents improve purity
Reducing Agent Sodium borohydride or equivalent Stoichiometric, controlled Excess causes impurities
Purity of Final Product Vonoprazan fumarate purity >99.5% (up to 99.9%) Impurity 15 <0.1% achievable
Yield Overall yield of vonoprazan fumarate 68–75% Depends on purification method

Research Findings and Industrial Implications

  • The preparation of vonoprazan fumarate with impurity 15 content below 0.1% is achievable by optimizing intermediate purity and crystallization conditions.
  • Industrial scale production favors crystallization and filtration over chromatographic purification due to cost and scalability considerations.
  • Identification and control of impurity 15 are critical due to its structural similarity to the active pharmaceutical ingredient, which complicates separation and quality control.
  • The presence of impurity 15 and related chlorinated impurities is linked to the quality of intermediates; thus, early-stage purification is crucial.

Chemical Reactions Analysis

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₉H₁₉FN₃O₂S
  • Molecular Weight : 379.44 g/mol
  • Formation Mechanism : Incomplete reduction of the intermediate aldehyde group or methylation steps .

Comparison with Other Process-Related Impurities

Six process-related impurities in vonoprazan fumarate have been identified, with impurity 15 being structurally distinct due to its dimethylamine substitution. Below is a comparative analysis of impurity 15 with other representative impurities:

Impurity Structure Molecular Formula Formation Mechanism Detection Method
Impurity 15 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine C₁₉H₁₉FN₃O₂S Incomplete methylation or side reactions HPLC, LC-MS, NMR
Des-methyl impurity 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-carbaldehyde C₁₇H₁₂FN₂O₃S Oxidation or incomplete reduction HPLC-DAD, MS
Sulfonamide byproduct Pyridin-3-ylsulfonyl chloride adducts Varies Residual sulfonating agent reactions LC-MS, IR

Key Differences :

  • Functional Groups : Impurity 15 retains a dimethylamine group, unlike des-methyl impurities or aldehyde intermediates.
  • Stability : Impurity 15 is more stable in acidic conditions due to its tertiary amine structure, whereas aldehyde-containing impurities are prone to further oxidation .

Comparison with Other Potassium-Competitive Acid Blockers (P-CABs)

Vonoprazan fumarate belongs to the P-CAB class, which includes compounds like SCH 28080, AZD0865, and revaprazan. Impurity 15’s structure and properties differ significantly from these drugs:

Compound Core Structure pKa Key Structural Features Mechanistic Profile
Vonoprazan fumarate Pyrrole derivative 9.06 Sulfonylpyridine, fluorophenyl, dimethylamine Rapid, reversible H+/K+ ATPase inhibition
Impurity 15 Pyrrole derivative ~8.5* Same core but lacks proton pump-binding motifs No pharmacological activity (presumed)
SCH 28080 Benzimidazole 4.5 Benzimidazole ring, methyl groups Short half-life, weaker acid inhibition
Revaprazan Pyrimidine 5.8 Pyrimidine ring, fluorophenyl Moderate potency, limited clinical use

Notes:

  • The pKa of impurity 15 is estimated based on its tertiary amine group, which reduces its ability to accumulate in acidic compartments compared to vonoprazan (pKa 9.06) .
  • Unlike therapeutic P-CABs, impurity 15 lacks the protonated amine critical for binding to H+/K+ ATPase, rendering it pharmacologically inert .

Detection and Quantification

Impurity 15 is quantified using validated HPLC methods with a detection limit of 0.05% and quantification limit of 0.15% . Its retention time (RT = 12.3 min) distinguishes it from other impurities like des-methyl derivatives (RT = 9.8 min) .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying Vonoprazan fumarate Impurity 15 in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is the primary method. A validated protocol uses a YMC-Pack Pro C18 column (4.6 mm × 150 mm, 3 µm) with gradient elution. Mobile phases include potassium dihydrogen phosphate buffer (pH 6.6) with triethylamine, acetonitrile, and isopropanol. Detection occurs at 220 nm, achieving linearity (r > 0.999) for Impurity 15 in the range of 0.12–5.01 µg/mL. Recovery rates for impurities range from 94.72% to 100.67% with RSD < 2.0% . Alternative LC methods employ Phenomenex Kinetex EVO C18 columns (250 mm × 4.6 mm, 5.0 µm) for separating ten related substances, including degradation products .

Q. How is the identity of Impurity 15 confirmed in synthesized batches of Vonoprazan fumarate?

  • Methodological Answer : Structural confirmation involves X-ray crystallography and spectroscopic techniques (1H-NMR, 13C-NMR, IR, and mass spectrometry). For Impurity 15 (2-amino-5-(2-fluorophenyl)furan-3-carbonitrile), single-crystal X-ray diffraction provides definitive evidence of molecular geometry and intermolecular interactions. Purity is validated via HPLC with a detection limit of 0.040 µg/mL .

Q. What are the solubility and stability profiles of Impurity 15 under varying pH conditions?

  • Methodological Answer : Impurity 15 exhibits pH-dependent solubility. Stability studies in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids use dissolution apparatus (e.g., USP Type II paddle at 50 rpm). Samples are analyzed at intervals (5–90 minutes) to monitor degradation kinetics. Acetate buffer (pH 4.5) is optimal for dissolution testing, with similarity factors (f2 > 50) ensuring consistency with reference formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification data across different chromatographic methods?

  • Methodological Answer : Cross-validation using orthogonal methods (e.g., LC-MS/MS) is critical. For example, discrepancies in recovery rates between HPLC and LC-MS/MS may arise from matrix effects. A tandem mass spectrometry method with transitions at m/z 346.0 → 315.1 for Vonoprazan and m/z 350.0 → 316.0 for deuterated analogs can improve specificity. Method optimization should include spike-and-recovery experiments in plasma or formulation matrices to assess interference .

Q. What experimental designs are recommended for assessing the toxicological impact of Impurity 15 during long-term drug administration?

  • Methodological Answer : Chronic toxicity studies in rodent models involve dosing Impurity 15 at supratherapeutic levels (e.g., 120 mg/kg/day) over 104 weeks. Pharmacokinetic interactions are evaluated via LC-MS/MS, focusing on AUC and Cmax changes. For example, Vonoprazan alters venlafaxine pharmacokinetics in rats by inhibiting CYP3A4, suggesting the need for therapeutic drug monitoring in co-administered therapies .

Q. How do synthesis pathways influence the formation of Impurity 15, and what strategies minimize its generation?

  • Methodological Answer : Impurity 15 forms during the amide reduction step in Vonoprazan synthesis. Optimizing reaction conditions (e.g., substituting NaBH4 with BH3-THF) reduces by-product formation. Process analytical technology (PAT) monitors intermediate purity in real-time, ensuring impurity levels remain below ICH Q3A thresholds (0.10% for unknown impurities). Crystallization with fumaric acid further purifies the final product .

Data Contradiction Analysis

Q. Why do some studies report superior tolerability of Vonoprazan over PPIs, while others highlight insufficient long-term safety data?

  • Analysis : While Vonoprazan shows non-inferiority to PPIs in 24-week trials (PU recurrence rates: 3.3–5.5% vs. 5.5% for lansoprazole), its long-term safety beyond 104 weeks lacks robust evidence. PPIs have well-documented risks (e.g., hypomagnesemia, Clostridioides difficile infection), but Vonoprazan’s potassium-competitive mechanism may pose unique risks, such as QT interval prolongation at supratherapeutic doses (40–120 mg). Phase I studies using moxifloxacin as a positive control highlight the need for ECG monitoring in high-risk populations .

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